(RS)-Fmoc-alpha-methoxyglycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

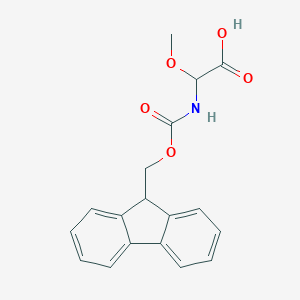

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-23-16(17(20)21)19-18(22)24-10-15-13-8-4-2-6-11(13)12-7-3-5-9-14(12)15/h2-9,15-16H,10H2,1H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMDUDUCMSBVPRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (RS)-Fmoc-alpha-methoxyglycine

(RS)-Fmoc-alpha-methoxyglycine is a synthetic amino acid derivative utilized primarily in the field of peptide chemistry. As a non-natural building block, its unique methoxy group at the alpha-carbon offers novel structural possibilities for designing peptides with modified properties. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino terminus makes it perfectly suited for use in automated and manual Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique in drug discovery and proteomics research.[][2]

This guide provides a detailed overview of the core chemical properties, experimental applications, and structural composition of this compound for researchers and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solubility testing, reaction stoichiometry, and analytical characterization.

| Property | Value | Reference |

| CAS Number | 156059-09-5 | [3][4][5] |

| Molecular Formula | C18H17NO5 | [3][4][5] |

| Molecular Weight | 327.33 g/mol | [3][4] |

| Exact Mass | 327.11067264 u | [3][5] |

| Topological Polar Surface Area (PSA) | 84.86 Ų | [3][5] |

| XLogP3 (Lipophilicity) | 2.973 | [3][5] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Storage Conditions | Store at 0-5°C | [3][5] |

Application in Peptide Synthesis: Experimental Protocol

This compound is primarily used as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides a base-labile protecting group for the α-amino group, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[][2]

A standard protocol for incorporating this compound into a peptide sequence via SPPS is detailed below.

Protocol: Single Coupling Cycle in Fmoc-SPPS

This protocol outlines the steps for adding one residue of this compound to a peptide-resin.

1. Resin Preparation and Swelling:

-

Place the peptide-resin (with a free N-terminal amine) into a suitable reaction vessel.

-

Wash the resin with N,N-dimethylformamide (DMF) to swell it, ensuring optimal reaction conditions. This is typically done by adding DMF, agitating for 10-15 minutes, and then draining the solvent.

2. Amino Acid Activation:

-

In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading capacity).

-

Add a coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and an organic base like DIEA (N,N-diisopropylethylamine).[6]

-

Allow the activation to proceed for several minutes at room temperature.

3. Coupling Reaction:

-

Add the activated this compound solution to the swelled peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed to completion.

-

Perform a qualitative test (e.g., ninhydrin test) to confirm the absence of free primary amines, indicating a successful coupling.[6]

-

Wash the resin extensively with DMF to remove excess reagents.

4. Fmoc Deprotection:

-

To prepare for the next coupling cycle, remove the Fmoc protecting group from the newly added residue.

-

Add a 20% solution of piperidine in DMF to the resin.[6]

-

Agitate for 10-20 minutes. This cleaves the Fmoc group, liberating the N-terminal amine for the next amino acid addition.

-

Drain the piperidine solution and wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc adduct.

The resin is now ready for the next coupling cycle. These steps are repeated until the desired peptide sequence is fully synthesized.[6]

Visualized Workflows and Structures

Diagrams are provided to illustrate the experimental workflow of SPPS and the logical structure of the molecule.

Caption: Workflow of a single amino acid addition cycle in Fmoc-SPPS.

Caption: Logical breakdown of the this compound structure.

References

An In-depth Technical Guide to the Synthesis of (RS)-Fmoc-alpha-methoxyglycine

This guide provides a comprehensive overview of a potential synthetic route for (RS)-Fmoc-alpha-methoxyglycine, a valuable building block for researchers, scientists, and drug development professionals. The synthesis is presented as a multi-step process, commencing from the readily available amino acid, glycine. Detailed experimental protocols, quantitative data, and characterization information are provided to facilitate its practical implementation.

Synthesis Strategy

The proposed synthetic pathway to this compound involves a five-step sequence starting from glycine. The core strategy revolves around the initial protection of both the amino and carboxyl groups of glycine, followed by the introduction of the methoxy group at the alpha-carbon, and concluding with the selective deprotection and final installation of the Fmoc group.

The logical flow of the synthesis is depicted in the following workflow diagram:

(RS)-Fmoc-alpha-methoxyglycine: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide on (RS)-Fmoc-alpha-methoxyglycine, a derivative of the amino acid glycine. This guide consolidates available data on its chemical and physical properties, and outlines its general application in the context of solid-phase peptide synthesis.

This compound , identified by the CAS number 156059-09-5, is a synthetic amino acid derivative.[1][2][3] The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino function makes it a valuable building block in the chemical synthesis of peptides. The alpha-methoxy group introduces a specific modification to the glycine backbone, which can be of interest for creating novel peptide structures with potentially altered biological activities.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 156059-09-5 | [1][2][3] |

| Molecular Formula | C18H17NO5 | [1] |

| Molecular Weight | 327.33100 g/mol | [4] |

| Exact Mass | 327.11067264 u | [4] |

| Polar Surface Area (PSA) | 84.86 Ų | [4] |

| Predicted XLogP3 | 2.97310 | [4] |

| Storage Conditions | 0-5°C | [4] |

Application in Peptide Synthesis

This compound is primarily utilized as a monomeric unit in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amine, which can be selectively removed under basic conditions to allow for the sequential addition of further amino acid residues.

General Experimental Workflow for Fmoc-SPPS

The following diagram illustrates a typical workflow for the incorporation of an Fmoc-protected amino acid, such as this compound, into a growing peptide chain on a solid support.

References

An In-depth Technical Guide on (RS)-Fmoc-alpha-methoxyglycine

This technical guide provides comprehensive information on the chemical properties and applications of (RS)-Fmoc-alpha-methoxyglycine, a key building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document outlines its molecular characteristics and its role in synthetic protocols.

Core Molecular Data

This compound is a non-proteinogenic amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group for the amine, which is crucial for its application in stepwise peptide synthesis. The methoxy group at the alpha-carbon introduces unique conformational properties to the resulting peptide backbone.

The fundamental molecular data for this compound are summarized below.

| Property | Value | Citation |

| Molecular Formula | C18H17NO5 | [1][2] |

| Molecular Weight | 327.331 g/mol | [1][2] |

| Exact Mass | 327.11067264 u | [1][2] |

| CAS Number | 156059-09-5 | [1] |

Synthetic Application: Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS). The Fmoc group provides a base-labile protecting strategy, allowing for the iterative addition of amino acids to a growing peptide chain anchored to a solid support.

The following is a generalized protocol for the incorporation of an Fmoc-protected amino acid, such as this compound, onto a resin-bound peptide chain. Note: Specific reagents, concentrations, and reaction times may vary based on the scale, the specific sequence, and the resin used.

-

Resin Preparation: The solid support (resin) with the N-terminally deprotected peptide chain is washed multiple times with a suitable solvent, typically Dimethylformamide (DMF), to remove residual reagents from the previous step.

-

Fmoc Deprotection: The terminal Fmoc group on the resin-bound peptide is removed by treating it with a solution of 20% piperidine in DMF. The reaction is typically allowed to proceed for 5-20 minutes. Following deprotection, the resin is extensively washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.

-

Activation and Coupling:

-

In a separate vessel, this compound (typically 3-5 equivalents over the resin loading capacity) is pre-activated. This is achieved by dissolving it in DMF with a coupling agent (e.g., HBTU, HATU, DIC) and a base (e.g., DIPEA, NMM).

-

The solution containing the activated Fmoc-amino acid is added to the washed, deprotected resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.

-

-

Washing: After the coupling reaction is complete, the resin is thoroughly washed with DMF to remove any unreacted amino acid and coupling reagents.

-

Capping (Optional): To block any unreacted free amines on the resin that failed to couple, an optional capping step can be performed using acetic anhydride and a base.

-

Cycle Repetition: The cycle of deprotection, coupling, and washing is repeated with the next desired Fmoc-amino acid until the target peptide sequence is fully synthesized.

Workflow Visualization

The logical flow of a single amino acid addition cycle in Fmoc-based Solid-Phase Peptide Synthesis is a critical process for researchers to understand. The following diagram illustrates this iterative workflow.

Caption: Workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

References

In-depth Technical Guide on (RS)-Fmoc-alpha-methoxyglycine: Solubility Profile and Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-Fmoc-alpha-methoxyglycine is a specialized amino acid derivative utilized in peptide synthesis and drug discovery. A critical parameter for its effective application is its solubility in various solvent systems. This technical guide addresses the solubility of this compound, providing a summary of its expected solubility characteristics based on the general properties of N-Fmoc protected amino acids. Due to the absence of specific quantitative solubility data in publicly available literature, this document details a comprehensive experimental protocol for determining the solubility of this compound. Furthermore, it presents an illustrative data table and a workflow diagram to guide researchers in their experimental design and data presentation.

Introduction to this compound

This compound is a derivative of glycine, the simplest amino acid, featuring a methoxy group on the alpha-carbon and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus. The Fmoc group is instrumental in solid-phase peptide synthesis (SPPS), as it is stable under various conditions but can be readily removed with a mild base, such as piperidine, to allow for the stepwise elongation of a peptide chain. The unique alpha-methoxy modification can introduce specific conformational constraints or act as a probe in peptide structure-activity relationship studies.

Expected Solubility Profile

The expected solubility is as follows:

-

High Solubility: In polar aprotic solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which are excellent solvents for peptide coupling reactions.

-

Moderate to High Solubility: In solvents like Dichloromethane (DCM).

-

Limited Solubility: In alcohols such as methanol (MeOH) and ethanol (EtOH).

-

Sparingly Soluble to Insoluble: In water and other aqueous buffers.

Factors that can influence the solubility include temperature, with solubility generally increasing with a rise in temperature, and the specific crystalline form of the solid material.

Illustrative Quantitative Solubility Data

To aid researchers in the presentation of their findings, the following table provides an example of how quantitative solubility data for this compound could be structured.

Disclaimer: The following data is for illustrative purposes only and does not represent experimentally verified values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) |

| N,N-Dimethylformamide (DMF) | 25 | > 200 | > 0.61 |

| N-Methyl-2-pyrrolidone (NMP) | 25 | > 200 | > 0.61 |

| Dichloromethane (DCM) | 25 | ~ 50 | ~ 0.15 |

| Acetonitrile (ACN) | 25 | ~ 10 | ~ 0.03 |

| Methanol (MeOH) | 25 | < 5 | < 0.015 |

| Water | 25 | < 0.1 | < 0.0003 |

Experimental Protocol for Solubility Determination

The following is a detailed protocol for the quantitative determination of the solubility of this compound using High-Performance Liquid Chromatography (HPLC).

4.1. Materials and Equipment

-

This compound

-

Selected solvents (e.g., DMF, NMP, DCM, Acetonitrile, Methanol, Water)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Calibrated volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Reversed-phase C18 HPLC column

-

Syringe filters (0.22 µm)

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Ensure there is undissolved solid material at the bottom of the vial.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25°C) using a thermostatic shaker for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Alternatively, allow the solid to settle by gravity if centrifugation is not suitable for the solvent.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Inject the diluted sample into the HPLC system.

-

Use a reversed-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% Trifluoroacetic Acid - TFA).

-

Detect the this compound peak by UV absorbance at a characteristic wavelength for the Fmoc group (e.g., 265 nm or 301 nm).

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the compound in the diluted sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Workflow for solubility determination.

Conclusion

While specific, publicly available quantitative solubility data for this compound is currently lacking, its solubility profile can be reasonably predicted based on the behavior of similar Fmoc-protected amino acids. For precise quantitative measurements, the detailed experimental protocol provided in this guide offers a robust methodology. The illustrative data table and workflow diagram serve as practical tools for researchers to design their experiments and present their findings in a clear and structured manner. This information is crucial for optimizing reaction conditions in peptide synthesis and for the formulation of peptide-based therapeutics.

An In-Depth Technical Guide on the Core Chemical Mechanism of (RS)-Fmoc-alpha-methoxyglycine

For Researchers, Scientists, and Drug Development Professionals

(RS)-Fmoc-alpha-methoxyglycine is a specialized, non-proteinogenic amino acid derivative designed for use in chemical synthesis, particularly in the field of peptide chemistry. Its "mechanism of action" is not biological but is defined by its chemical reactivity and structural role as a building block in Solid-Phase Peptide Synthesis (SPPS). This guide elucidates the core chemical principles governing its use, focusing on the function of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and the potential structural implications of the α-methoxyglycine moiety.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below. These values are critical for its application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 156059-09-5 | [1][2][3] |

| Molecular Formula | C₁₈H₁₇NO₅ | [1][2] |

| Molecular Weight | 327.33 g/mol | [1] |

| Appearance | White to off-white powder (typical for Fmoc-amino acids) | Inferred from similar compounds[4] |

| Storage Conditions | 0-5°C | [3][5] |

The Mechanism of Action: The Fmoc Protecting Group

The primary "mechanism of action" of this compound in a synthetic context is dictated by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group serves as a temporary shield for the α-amino group of the methoxyglycine. This protection is essential to prevent unwanted side reactions and polymerization during the controlled, stepwise assembly of a peptide chain.[6][7]

The utility of the Fmoc group is rooted in its unique base-lability, which forms the cornerstone of the most common orthogonal strategy in modern SPPS.[7][8] This means the Nα-Fmoc group can be removed under mild basic conditions without affecting the acid-labile protecting groups often used for reactive amino acid side chains or the bond linking the peptide to the solid support resin.[7][8]

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[4] This reaction is typically carried out using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7][9]

The process unfolds in two key steps:

-

Proton Abstraction: The base (piperidine) abstracts the acidic proton from the C9 carbon of the fluorenyl ring system. This is the rate-determining step and results in the formation of a carbanion intermediate.[4][9]

-

β-Elimination: The unstable carbanion rapidly undergoes elimination, breaking the C9-O bond. This releases the free amine of the amino acid (as a carbamic acid which quickly decarboxylates to liberate the primary amine), carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[7][9]

-

Adduct Formation: The liberated dibenzofulvene is a reactive electrophile and is immediately trapped by the excess piperidine in the reaction mixture to form a stable DBF-piperidine adduct. This prevents DBF from participating in undesirable side reactions with the growing peptide chain.[4][9]

Caption: The chemical mechanism of Fmoc deprotection by a base.

The rate of Fmoc removal can be influenced by several factors, including the choice of base, solvent polarity, temperature, and steric hindrance from adjacent amino acids.[4][9] While specific kinetic data for this compound is not available in the literature, the following table provides context by showing the deprotection kinetics for two standard Fmoc-amino acids using different deprotection reagents. The values represent the percentage of Fmoc group removed over time, as monitored by the UV absorbance of the released DBF adduct.[9]

| Time (minutes) | Fmoc-L-Leucine-OH (% Deprotection) | Fmoc-L-Arginine(Pbf)-OH (% Deprotection) |

| 1 | ~50 | ~20 |

| 3 | ~80 | ~45 |

| 5 | ~95 | ~65 |

| 7 | >98 | ~80 |

| 10 | >99 | >95 |

| Data derived from studies using 20% piperidine in DMF.[9] Note: Arginine, a bulkier amino acid, exhibits slower deprotection kinetics. |

The Role of the α-Methoxyglycine Moiety

This compound is classified as an "unusual" or "non-natural" amino acid due to the methoxy group (-OCH₃) attached directly to the α-carbon.[2][10][11] The incorporation of such modified residues is a key strategy in medicinal chemistry to design peptides with enhanced properties.

While specific studies detailing the effects of α-methoxyglycine on peptide structure and function are scarce, the introduction of substituents at the α-carbon is known to have significant impacts:

-

Conformational Constraint: The presence of a group at the α-position (in addition to the side chain) restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This can enforce specific secondary structures, such as turns or helices, which may be crucial for biological activity.[12]

-

Increased Stability: N-methylation is a known strategy to enhance peptide stability against enzymatic degradation.[13] While α-methoxylation is different, the steric bulk at the α-carbon may similarly hinder access by proteases, potentially increasing the peptide's in vivo half-life.

-

Modified Hydrogen Bonding: The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, potentially influencing local folding and interactions with biological targets.

-

Introduction of a Racemic Center: The "(RS)" designation indicates that the compound is a racemic mixture of both R and S enantiomers at the α-carbon.[14] Using a racemic mixture in a synthesis will result in diastereomeric peptides, which would need to be separated and characterized individually. Enantiomerically pure versions would be required for the synthesis of a single, defined peptide stereoisomer.[15]

Experimental Protocols

The use of this compound follows the standard workflow of Fmoc-based Solid-Phase Peptide Synthesis.

The iterative process of adding one amino acid to the growing peptide chain anchored to a solid support resin involves several key steps.

Caption: General workflow for one cycle of solid-phase peptide synthesis.

This protocol outlines the standard procedure for removing the Fmoc group from a peptide-resin.

-

Resin Preparation: The peptide-resin from the previous coupling step is contained within a reaction vessel and drained of solvent.

-

Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[4]

-

Agitation: Agitate the resin slurry for 3-5 minutes at room temperature using a shaker or by bubbling with an inert gas (e.g., nitrogen).[16]

-

Drain: Drain the deprotection solution from the reaction vessel. This solution contains the DBF-piperidine adduct and can be collected for UV analysis to quantify the extent of deprotection.

-

Second Deprotection: Add a fresh volume of 20% piperidine/DMF solution to the resin and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[17]

-

Final Washing: Drain the solution and wash the resin thoroughly multiple times with DMF (e.g., 5-7 times) to remove all traces of piperidine and the DBF adduct.[16]

-

Confirmation (Optional): Perform a qualitative test (e.g., Kaiser or Ninhydrin test) on a small sample of resin beads to confirm the presence of a free primary amine, indicating successful deprotection.[18] The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Conclusion

This compound is a specialized chemical tool whose mechanism of action is centered on the robust and well-characterized chemistry of the Fmoc protecting group. Its application in SPPS allows for the precise incorporation of a non-natural α-methoxyglycine residue into a peptide sequence. The introduction of this moiety is a deliberate design choice aimed at imparting specific conformational constraints and potentially enhancing the metabolic stability of the resulting peptide. A thorough understanding of the Fmoc deprotection mechanism, coupled with the strategic use of unusual amino acids like α-methoxyglycine, provides researchers and drug developers with a powerful methodology to create novel peptides with tailored therapeutic properties.

References

- 1. Unnatural α-Amino Acid Synthesized through α-Alkylation of Glycine Derivatives by Diacyl Peroxides [organic-chemistry.org]

- 2. Unusual Amino Acids [anaspec.com]

- 3. (R,S)-FMOC-ALPHA-METHOXYGLYCINE | 156059-09-5 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. echemi.com [echemi.com]

- 6. benchchem.com [benchchem.com]

- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. echemi.com [echemi.com]

- 15. Convenient synthetic route to an enantiomerically pure FMOC alpha-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chem.uci.edu [chem.uci.edu]

- 17. rsc.org [rsc.org]

- 18. luxembourg-bio.com [luxembourg-bio.com]

The Genesis of a Versatile Building Block: Unveiling the Discovery of (RS)-Fmoc-alpha-methoxyglycine

(RS)-Fmoc-alpha-methoxyglycine , a non-natural amino acid derivative, has emerged as a valuable tool for researchers and drug development professionals in the construction of unique peptide structures. Its discovery, rooted in the broader exploration of alpha-substituted amino acids, has provided a versatile building block for introducing conformational constraints and novel functionalities into peptides. This in-depth technical guide delves into the core aspects of its discovery, detailing the synthetic pathways and foundational principles that led to its availability.

While a singular, seminal "discovery" paper for this compound is not readily apparent in the scientific literature, its development can be understood as a logical progression from earlier work on related alpha-alkoxyglycine derivatives. A key precursor in this field is the N-Carbobenzoxy (Cbz) protected version of alpha-alkoxyglycines. Research published in the mid-1990s laid the groundwork for the synthesis of these compounds, providing a methodological foundation upon which the synthesis of the Fmoc-protected analogue likely evolved.[1][2]

The transition from Cbz to Fmoc (9-fluorenylmethoxycarbonyl) protection represents a significant advancement in solid-phase peptide synthesis (SPPS), offering milder deprotection conditions and orthogonality with many side-chain protecting groups. The development of this compound was a natural step to make this unique amino acid compatible with the widely adopted Fmoc-based SPPS strategies.

Core Synthetic Strategy

The synthesis of this compound hinges on the introduction of a methoxy group at the alpha-carbon of a protected glycine derivative. While the specific, originally reported quantitative data for the discovery of the Fmoc variant is not available in the provided search results, a general synthetic approach can be outlined based on the synthesis of its Cbz-protected precursors.

Two primary pathways have been described for the synthesis of N-protected-alpha-alkoxyglycine esters:

-

O-Alkylation of an α-Hydroxyglycine Derivative: This method involves the direct alkylation of the hydroxyl group of an N-protected α-hydroxyglycine derivative. In the context of this compound, this would involve the methylation of N-Fmoc-α-hydroxyglycine.

-

From an N-Chloroglycine Ester: This alternative route proceeds through a base-mediated reaction of an N-protected-N-chloroglycine ester in the presence of the corresponding alcohol (in this case, methanol).

Following the formation of the protected α-methoxyglycine ester, saponification (hydrolysis of the ester) is carried out to yield the free carboxylic acid, this compound, which can then be used in peptide synthesis.

Experimental Protocols (Hypothetical, based on related syntheses)

As the original experimental details for the discovery of this compound are not available, the following protocols are hypothetical and based on the established synthesis of the closely related N-Cbz-α-alkoxyglycine esters.[1][2] These should be considered illustrative of the general chemical principles involved.

Method 1: Synthesis via O-Methylation of N-Fmoc-α-hydroxyglycine

| Step | Reagent/Solvent | Description |

| 1 | N-Fmoc-α-hydroxyglycine, Methylating agent (e.g., Methyl iodide, Dimethyl sulfate), Base (e.g., Silver(I) oxide) | The starting material, N-Fmoc-α-hydroxyglycine, is dissolved in a suitable aprotic solvent. A methylating agent and a base are added to facilitate the O-methylation of the hydroxyl group. |

| 2 | Solvent for workup (e.g., Ethyl acetate), Aqueous solutions for washing (e.g., NaHCO3, brine) | The reaction mixture is worked up by extraction and washing to remove unreacted reagents and byproducts. |

| 3 | Drying agent (e.g., Na2SO4, MgSO4), Solvent for chromatography (e.g., Hexane/Ethyl acetate mixture) | The organic layer is dried, and the crude product is purified by column chromatography to yield this compound methyl ester. |

| 4 | Base (e.g., LiOH, NaOH), Solvent (e.g., THF/Water mixture) | The purified ester is dissolved in a mixture of solvents, and a base is added to hydrolyze the methyl ester to the corresponding carboxylic acid. |

| 5 | Acid for neutralization (e.g., HCl), Solvent for extraction (e.g., Ethyl acetate) | The reaction is neutralized, and the final product, this compound, is extracted and purified. |

Method 2: Synthesis from N-Fmoc-N-chloroglycine Methyl Ester

| Step | Reagent/Solvent | Description |

| 1 | N-Fmoc-glycine methyl ester, Chlorinating agent (e.g., t-Butyl hypochlorite) | N-Fmoc-glycine methyl ester is treated with a chlorinating agent to form N-Fmoc-N-chloroglycine methyl ester. |

| 2 | Methanol, Base (e.g., Sodium methoxide) | The N-chloro intermediate is reacted with methanol in the presence of a base. This proceeds via an elimination-addition mechanism to introduce the methoxy group at the alpha-carbon. |

| 3 | Solvent for workup (e.g., Dichloromethane), Aqueous solutions for washing | The reaction is worked up to isolate the crude this compound methyl ester. |

| 4 | Purification method (e.g., Column chromatography) | The crude product is purified to obtain the pure methyl ester. |

| 5 | Saponification reagents (as in Method 1, Step 4 & 5) | The purified ester is hydrolyzed to the final carboxylic acid product. |

Logical Workflow for Synthesis

The logical progression for the synthesis of this compound, based on established chemical principles, can be visualized as follows:

Caption: Synthetic pathways to this compound.

Significance and Applications in Drug Discovery

The introduction of an alpha-methoxy group in a glycine residue has significant implications for peptide chemistry and drug design. This modification:

-

Induces Conformational Constraints: The steric bulk of the methoxy group restricts the rotational freedom around the peptide backbone, influencing the local secondary structure. This can be used to stabilize specific conformations, such as turns or helices, which may be crucial for biological activity.

-

Modulates Physicochemical Properties: The ether functionality can alter the polarity and hydrogen bonding capacity of the peptide, potentially improving its solubility and membrane permeability.

-

Enhances Proteolytic Stability: The alpha-substitution can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

These attributes make this compound a valuable building block for the synthesis of peptidomimetics and novel peptide-based drugs with enhanced pharmacological profiles. Its "discovery" and availability have expanded the toolbox for medicinal chemists and peptide scientists, enabling the exploration of new chemical space in the pursuit of innovative therapeutics.

References

A Technical Guide to Potential Research Areas for (RS)-Fmoc-alpha-methoxyglycine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(RS)-Fmoc-alpha-methoxyglycine is a synthetic amino acid derivative that holds considerable, yet largely unexplored, potential in the fields of peptide chemistry and drug discovery. As an α,α-disubstituted glycine analogue, the presence of a methoxy group at the alpha-carbon is anticipated to confer unique conformational constraints and metabolic properties to peptides. This technical guide outlines promising research avenues for the synthesis, characterization, and application of this compound. By leveraging established principles of solid-phase peptide synthesis (SPPS) and the known effects of other non-natural amino acids, this document provides a framework for investigating the impact of α-methoxyglycine incorporation on peptide structure, stability, and biological activity. This whitepaper serves as a foundational resource for researchers aiming to pioneer the exploration of this novel building block.

Introduction to α-Substituted Amino Acids in Peptide Science

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for modulating their therapeutic properties.[1] Standard peptides composed of natural L-amino acids are often susceptible to rapid enzymatic degradation, limiting their in vivo efficacy.[2] Modifications such as the introduction of D-amino acids or α,α-disubstituted amino acids can significantly enhance metabolic stability by sterically hindering protease recognition and cleavage.[3][4]

α,α-Disubstituted amino acids, in particular, are known to impose significant conformational restrictions on the peptide backbone.[5] This can lead to the stabilization of specific secondary structures, such as helices or turns, which may be crucial for receptor binding and biological activity.[6] The nature of the α-substituents dictates the precise conformational preferences. While extensive research exists on α-alkylated and α-arylated amino acids, the influence of α-alkoxy substituents like the methoxy group in this compound remains a nascent field of study.[7][8]

Proposed Research Areas and Methodologies

Synthesis and Characterization of this compound

Experimental Protocol: General Asymmetric Synthesis of Fmoc-α-Substituted Amino Acids

A general method for preparing chiral α-substituted amino acids often involves the asymmetric alkylation of a chiral glycine equivalent, such as a Ni(II)-complex of a glycine Schiff base.[10]

-

Complex Formation: Prepare the chiral Ni(II)-complex of the glycine Schiff base according to established literature procedures.

-

Alkylation: React the chiral complex with a suitable methoxy-containing electrophile. This step introduces the α-methoxy group. The reaction conditions (solvent, temperature, base) must be optimized to ensure high diastereoselectivity.

-

Hydrolysis: Decompose the resulting complex under acidic conditions to release the free α-methoxyglycine.

-

Fmoc Protection: Protect the α-amino group with Fmoc-OSu or a similar reagent in the presence of a mild base to yield the final product.

-

Purification and Characterization: Purify the final compound using column chromatography and characterize its structure and purity via NMR, mass spectrometry, and HPLC.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of this compound into peptide chains is paramount. Standard Fmoc-based SPPS protocols may require optimization to accommodate the steric bulk of this α,α-disubstituted amino acid.

Experimental Protocol: SPPS Incorporation of this compound

-

Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid or peptide with a 20% solution of piperidine in DMF.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

-

Coupling: Pre-activate this compound (2-5 equivalents) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like DIPEA. Add the activated amino acid solution to the resin and allow it to react for an extended period (e.g., 2-4 hours) to overcome potential steric hindrance.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Capping (Optional): To prevent the formation of deletion sequences, cap any unreacted amino groups with acetic anhydride.

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the desired sequence.

-

Cleavage and Deprotection: Cleave the completed peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry.

Table 1: Hypothetical Coupling Efficiency Data

| Peptide Sequence | Coupling Time (h) for α-MeO-Gly | Coupling Reagent | Yield (%) | Purity (%) |

| Ac-Gly-X -Gly-NH₂ | 2 | HBTU/HOBt | 85 | >95 |

| Ac-Ala-X -Leu-NH₂ | 4 | HATU | 78 | >95 |

| Ac-Phe-X -Val-NH₂ | 4 | HATU | 75 | >90 |

| Where X represents α-methoxyglycine. |

Conformational Analysis of α-Methoxyglycine-Containing Peptides

The methoxy group is expected to restrict the peptide backbone's rotational freedom, potentially inducing specific secondary structures.

Potential Research Questions:

-

Does the incorporation of α-methoxyglycine favor helical or turn conformations?

-

How does the stereochemistry (R vs. S) of the α-carbon influence the resulting peptide structure?

-

Can α-methoxyglycine be used to stabilize β-hairpins or other defined structures?

Proposed Techniques:

-

Circular Dichroism (CD) Spectroscopy: To assess the overall secondary structure content of peptides in solution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To obtain detailed three-dimensional structural information and identify specific hydrogen bonding patterns.

-

X-ray Crystallography: To determine the solid-state conformation of these peptides.

Investigation of Metabolic Stability

A key hypothesized benefit of incorporating α-methoxyglycine is enhanced resistance to enzymatic degradation.

Experimental Protocol: In Vitro Proteolytic Stability Assay

-

Peptide Incubation: Incubate the α-methoxyglycine-containing peptide and a control peptide (with a natural amino acid at the corresponding position) in a solution containing a relevant protease (e.g., trypsin, chymotrypsin) or in human serum/plasma.

-

Time-Course Sampling: At various time points, withdraw aliquots from the incubation mixture.

-

Reaction Quenching: Stop the enzymatic reaction in the aliquots, for example, by adding an acid like TFA.

-

Analysis: Analyze the samples by RP-HPLC to quantify the amount of remaining intact peptide.

-

Half-Life Calculation: Determine the half-life (t₁/₂) of each peptide under the tested conditions.

Table 2: Hypothetical Metabolic Stability Data

| Peptide | Matrix | Half-life (t₁/₂) (min) |

| Control Peptide (Ac-Ala-Gly-Ala-NH₂) | Human Serum | 15 |

| Test Peptide (Ac-Ala-X -Ala-NH₂) | Human Serum | > 240 |

| Control Peptide (Ac-Phe-Gly-Leu-NH₂) | Chymotrypsin | 5 |

| Test Peptide (Ac-Phe-X -Leu-NH₂) | Chymotrypsin | > 180 |

| Where X represents α-methoxyglycine. |

Screening for Biological Activity

The ultimate goal is to leverage the unique properties of α-methoxyglycine to develop peptides with novel or improved biological functions. The choice of biological assays will depend on the therapeutic area of interest. For example, if designing antimicrobial peptides, assays for minimum inhibitory concentration (MIC) against various bacterial strains would be appropriate. If targeting a specific G protein-coupled receptor (GPCR), receptor binding and functional assays should be employed.

Conclusion and Future Outlook

This compound represents a novel and intriguing building block for peptide-based drug discovery. Although direct experimental data is currently lacking, the well-established principles governing the behavior of other α,α-disubstituted amino acids provide a strong foundation for future research. The proposed areas of investigation—from synthesis and SPPS incorporation to conformational analysis and stability studies—offer a clear roadmap for elucidating the potential of this compound. It is anticipated that the unique electronic and steric properties of the α-methoxy group will lead to the development of peptides with enhanced stability and novel biological activities, thereby opening new avenues in medicinal chemistry. The systematic exploration of this compound is a worthwhile endeavor for any research group aiming to push the boundaries of peptide science.

References

- 1. benchchem.com [benchchem.com]

- 2. Methods to improve the metabolic stability of peptides [creative-peptides.com]

- 3. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A 3(10)-helical pentapeptide in water: interplay of alpha,alpha-disubstituted amino acids and the central residue on structure formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]

- 8. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Convenient synthetic route to an enantiomerically pure FMOC alpha-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

(RS)-Fmoc-alpha-methoxyglycine: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the safety and handling procedures for (RS)-Fmoc-alpha-methoxyglycine. However, a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Therefore, the information presented herein is based on the known properties of the compound and extrapolated from the safety data of structurally similar Fmoc-protected amino acids, such as Fmoc-Glycine and Fmoc-Sarcosine. It is imperative that users of this compound conduct their own risk assessments and adhere to all applicable institutional and governmental safety protocols.

Introduction

This compound is a derivative of the amino acid glycine, featuring a methoxy group on the alpha-carbon and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus. This compound is utilized in specialized applications within peptide synthesis and drug discovery. Understanding its chemical properties and potential hazards is crucial for ensuring safe handling in a laboratory setting. This guide provides a detailed overview of its safety profile, handling procedures, and emergency protocols.

Physicochemical and Toxicological Data

Due to the limited availability of specific experimental data for this compound, the following tables summarize its known physical and chemical properties, alongside extrapolated hazard information based on analogous compounds.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 156059-09-5 | [1] |

| Molecular Formula | C₁₈H₁₇NO₅ | [1] |

| Molecular Weight | 327.33 g/mol | [1] |

| Appearance | Assumed to be a white to off-white solid | General knowledge of similar compounds |

| Solubility | Expected to be soluble in organic solvents like DMF, DMSO, and alcohols | General knowledge of Fmoc-amino acids |

| Storage Temperature | 2-8°C is recommended for similar compounds to ensure stability | [2] |

Table 2: Hazard Identification and Classification (Extrapolated from Analogous Compounds)

| Hazard Class | GHS Classification (Presumed) | Hazard Statements (Presumed) |

| Acute Toxicity (Oral) | Not Classified | - |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Note: These classifications are based on the hazard profiles of similar Fmoc-protected amino acids and should be treated as potential hazards until specific data for this compound becomes available.

Experimental Protocols

Specific experimental protocols for the safety assessment of this compound are not available. The presumed hazard classifications are derived from standardized tests conducted on similar molecules, which would typically include:

-

Acute Dermal/Oral Toxicity Studies: Performed according to OECD Guideline 402/401.

-

Draize Test (Skin and Eye Irritation): Following OECD Guideline 404 and 405 to assess irritation potential.

-

Inhalation Toxicity Studies: Conducted based on OECD Guideline 403.

Researchers handling this compound should operate under the assumption that it possesses the hazards identified for similar chemical structures.

Signaling Pathways and Workflows

The following diagrams illustrate standard laboratory workflows and logical relationships for handling chemical compounds of this nature.

Caption: General laboratory handling workflow for this compound.

Caption: Spill response procedure for chemical solids.

Caption: Hierarchy of hazard controls for chemical safety.

Safety and Handling Procedures

Based on the presumed hazards, the following handling procedures are recommended.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn.[3]

-

Hand Protection: Wear impervious gloves (e.g., nitrile) that have been inspected for integrity before use.[4]

-

Skin and Body Protection: A lab coat should be worn. For larger quantities or where there is a risk of significant exposure, additional protective clothing may be necessary.[5]

-

Respiratory Protection: If handling the solid material outside of a ventilated enclosure where dust may be generated, a NIOSH-approved respirator with a particulate filter is recommended.[3]

Handling

-

Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust.[5]

-

Avoid the formation of dust and aerosols.[5]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[7]

Storage

-

Store in a tightly closed container in a dry and well-ventilated place.[7]

-

Recommended storage is in a cool place, with some suppliers of similar compounds suggesting refrigeration (2-8°C).[2][7]

Emergency Procedures

First Aid Measures

-

Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[7]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[7]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]

-

Specific Hazards: Thermal decomposition may produce hazardous gases and vapors, including carbon oxides and nitrogen oxides.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[7]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE. Avoid breathing dust. Evacuate personnel from the immediate area if necessary.[8]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[4]

-

Containment and Cleanup: For a dry spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[5]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contaminated packaging should be treated as the product itself.

Conclusion

While specific safety and toxicological data for this compound are limited, a cautious approach based on the known properties of structurally similar Fmoc-protected amino acids is warranted. Researchers and laboratory personnel must prioritize safety by utilizing appropriate personal protective equipment, adhering to proper handling and storage procedures, and being prepared for emergency situations. A thorough risk assessment should always be conducted before initiating any work with this compound.

References

- 1. echemi.com [echemi.com]

- 2. Fmoc-Sar-OH ≥98.0% | Sigma-Aldrich [sigmaaldrich.com]

- 3. carlroth.com [carlroth.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. peptide.com [peptide.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

(RS)-Fmoc-alpha-methoxyglycine: A Technical Overview of Commercial Availability and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercially available N-Fmoc protected α-methoxyglycine, a non-proteinogenic amino acid with potential applications in peptide-based drug discovery and development. While specific biological activities and detailed in-use protocols remain largely proprietary or unpublished, this document consolidates available commercial data and outlines general methodologies for its incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) techniques.

Commercial Availability

(RS)-Fmoc-alpha-methoxyglycine, identified by CAS Number 156059-09-5 , is available from various chemical suppliers. While purity and pricing information can vary, the compound is generally offered for research and development purposes.[1][2] Below is a summary of its basic chemical properties and a list of known suppliers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 156059-09-5 | [1][3] |

| Molecular Formula | C18H17NO5 | [1][3] |

| Molecular Weight | 327.33 g/mol | [3] |

| Synonyms | (RS)-N-(9-Fluorenylmethoxycarbonyl)-alpha-methoxyglycine | [3] |

| Storage Conditions | 2-8°C |

Table 2: Commercial Suppliers of this compound

| Supplier | Location | Notes |

| Echemi | China | Listed as a trader.[3] |

| Santa Cruz Biotechnology | USA | Product available for research use.[2] |

| Note: This is not an exhaustive list. Availability and specifications should be confirmed directly with suppliers. |

Synthesis and Incorporation into Peptides

The incorporation of this compound into a peptide sequence can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS). The following section outlines a generalized experimental protocol. It is crucial to note that optimization of coupling times and reagents may be necessary for this specific amino acid due to potential steric hindrance from the alpha-methoxy group.

General Experimental Protocol for Fmoc-SPPS

This protocol describes a single coupling cycle for the addition of an amino acid to a growing peptide chain on a solid support.

1. Resin Preparation:

- Start with a suitable resin (e.g., Wang, Rink Amide) pre-loaded with the C-terminal amino acid of the target peptide.

- Swell the resin in an appropriate solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), for 30-60 minutes.[4]

2. Fmoc Deprotection:

- Treat the resin with a 20-50% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid.[4]

- Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling:

- In a separate vessel, pre-activate this compound (typically 2-5 equivalents relative to the resin loading) with a coupling agent. Common coupling reagents include:

- HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

- HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

- DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole)

- Dissolve this compound and the coupling agent in DMF, and add a base such as N,N-diisopropylethylamine (DIPEA) (typically 2 equivalents relative to the amino acid).

- Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours, or until a completion test (e.g., Kaiser test) is negative. For sterically hindered amino acids, extended coupling times or the use of more potent coupling reagents like HATU may be necessary.[5]

- Wash the resin extensively with DMF and DCM.

4. Repetition:

- Repeat the deprotection and coupling steps for each subsequent amino acid in the target peptide sequence.

5. Cleavage and Deprotection:

- Once the peptide synthesis is complete, treat the resin with a cleavage cocktail to release the peptide from the solid support and remove any side-chain protecting groups. A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

- Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet.

- Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Resin [label="Resin with N-terminal Fmoc-protected amino acid"];

Deprotection [label="Fmoc Deprotection\n(20% Piperidine in DMF)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Wash1 [label="DMF Wash"];

Coupling [label="Coupling of this compound\n(e.g., HATU/DIPEA in DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Wash2 [label="DMF/DCM Wash"];

Repeat [label="Repeat for next amino acid", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

Cleavage [label="Cleavage from Resin\n(e.g., 95% TFA)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Purification [label="Purification (RP-HPLC)"];

Resin -> Deprotection;

Deprotection -> Wash1;

Wash1 -> Coupling;

Coupling -> Wash2;

Wash2 -> Repeat;

Repeat -> Deprotection [label="Yes"];

Repeat -> Cleavage [label="No (Final Amino Acid)"];

Cleavage -> Purification;

}

Biological Activity and Signaling Pathways

Currently, there is a notable absence of published, peer-reviewed scientific literature detailing the specific biological activities of peptides containing this compound. While some commercial suppliers have categorized the parent compound under "Antiparkinson Agents," there is no readily available data to substantiate this claim.[3] The introduction of an alpha-methoxy group onto the glycine backbone represents a significant modification that could influence peptide conformation, proteolytic stability, and receptor binding affinity. However, without experimental data, any potential effects on signaling pathways or therapeutic applications remain speculative.

Researchers and drug development professionals are encouraged to perform their own in-vitro and in-vivo studies to elucidate the pharmacological profile of peptides incorporating this novel amino acid.

Conclusion

This compound is a commercially available, non-proteinogenic amino acid that can be incorporated into peptide sequences using standard Fmoc-SPPS methodologies. While the lack of specific synthesis protocols and biological activity data presents a challenge, it also offers a unique opportunity for novel research in peptide chemistry and drug discovery. The general protocols provided herein serve as a starting point for researchers to explore the potential of this intriguing building block. Further investigation is required to determine its impact on peptide structure and function, and to validate any potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for (RS)-Fmoc-alpha-methoxyglycine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-Fmoc-alpha-methoxyglycine is a non-proteinogenic amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to introduce unique structural and functional properties into novel peptide candidates. The presence of a methoxy group at the alpha-carbon introduces significant steric hindrance, which necessitates modifications to standard SPPS protocols to achieve efficient incorporation into a growing peptide chain. These application notes provide a comprehensive overview of the considerations and recommended procedures for the successful use of this compound in peptide synthesis.

The incorporation of alpha-substituted amino acids like alpha-methoxyglycine can influence the conformational properties of peptides, potentially inducing specific secondary structures or increasing resistance to enzymatic degradation. This makes it a valuable tool for designing peptides with enhanced stability and biological activity.

Challenges in Peptide Synthesis

The primary challenge in utilizing this compound lies in the steric hindrance presented by the alpha-methoxy group. This can lead to:

-

Slow Coupling Kinetics: The bulky methoxy group can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, resulting in slower reaction rates.

-

Incomplete Coupling: Standard coupling conditions may not be sufficient to drive the reaction to completion, leading to deletion sequences and lower purity of the final peptide.

-

Aggregation: The presence of sterically demanding residues can sometimes promote on-resin aggregation of the peptide chains, further hindering reaction efficiency.

To overcome these challenges, optimization of coupling and deprotection steps is crucial.

Experimental Protocols

General Fmoc Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of this compound follows the general workflow of Fmoc-SPPS. A logical diagram of this process is presented below.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol for Coupling of this compound

Due to the steric hindrance of the alpha-methoxy group, more potent coupling reagents and potentially longer reaction times are recommended.

Reagents and Materials:

-

Fmoc-protected peptide-resin

-

This compound

-

Coupling reagent (e.g., HBTU, HATU, or COMU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Solid-phase peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes.

-

Activation of this compound:

-

In a separate vial, dissolve 3-5 equivalents of this compound and 2.9-4.9 equivalents of the chosen coupling reagent (e.g., HBTU) in DMF.

-

Add 6-10 equivalents of DIPEA to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the pre-activated amino acid solution to the resin.

-

Shake the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended or performed at a slightly elevated temperature (e.g., 30-40°C), though this may increase the risk of side reactions.

-

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive, a second coupling (double coupling) is recommended.

-

Washing: After a successful coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Recommended Coupling Conditions for Sterically Hindered Amino Acids

| Coupling Reagent | Class | Relative Potency for Hindered Couplings | Notes |

| HATU | Urionium Salt | High | Generally provides excellent results for sterically hindered amino acids. |

| HBTU | Urionium Salt | Moderate to High | A common and effective choice, but may require longer reaction times than HATU. |

| COMU | Urionium Salt | High | Known for its high reactivity and reduced risk of racemization. |

| PyBOP | Phosphonium Salt | High | Another powerful reagent suitable for difficult couplings. |

| DCC/HOBt | Carbodiimide | Low to Moderate | Not generally recommended for sterically hindered residues like alpha-methoxyglycine. |

Protocol for Fmoc Deprotection

Standard Fmoc deprotection conditions are typically sufficient for removing the Fmoc group from the incorporated alpha-methoxyglycine residue.

Reagents and Materials:

-

Fmoc-protected peptide-resin

-

Deprotection solution: 20% piperidine in DMF (v/v)

-

Solid-phase peptide synthesis vessel

-

Shaker

Procedure:

-

Drain the solvent from the peptide-resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Shake the vessel for 3 minutes and drain.

-

Add a fresh portion of the deprotection solution and shake for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

Data Presentation

| Parameter | Standard Amino Acid | This compound (Expected) |

| Coupling Time | 1-2 hours | 2-4 hours (or longer) |

| Coupling Reagent Equivalents | 2-3 eq. | 3-5 eq. |

| Coupling Efficiency (single coupling) | >99% | 85-95% (highly sequence dependent) |

| Requirement for Double Coupling | Rare | Frequent |

| Typical Crude Purity | 80-95% | 60-85% (highly sequence dependent) |

Logical Relationships in Troubleshooting Difficult Couplings

When encountering incomplete coupling of this compound, a systematic troubleshooting approach is necessary.

Caption: Troubleshooting workflow for incomplete coupling of sterically hindered amino acids.

Conclusion

The successful incorporation of this compound into synthetic peptides requires careful consideration of the steric hindrance it introduces. By employing more potent coupling reagents, extending reaction times, and diligently monitoring reaction completion, researchers can effectively utilize this unique building block to create novel peptides with potentially enhanced properties. The protocols and strategies outlined in these application notes provide a solid foundation for the development and optimization of synthetic routes for peptides containing alpha-methoxyglycine.

Application Notes and Protocols for Solid-Phase Synthesis Using (RS)-Fmoc-alpha-methoxyglycine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (RS)-Fmoc-alpha-methoxyglycine in solid-phase peptide synthesis (SPPS). The introduction of an alpha-methoxy group on the glycine backbone offers a unique modification for creating novel peptides with potentially altered conformational properties, stability, and biological activity. Due to the limited specific literature on this particular derivative, the following protocols are based on established principles for incorporating specialized and unnatural amino acids into peptides using Fmoc chemistry. Empirical optimization of the described conditions is highly recommended for specific peptide sequences.

Introduction to this compound in SPPS

This compound is a non-proteinogenic amino acid derivative protected with the fluorenylmethyloxycarbonyl (Fmoc) group for use in standard solid-phase peptide synthesis. The presence of a methoxy group at the alpha-carbon introduces a chiral center (as a racemic mixture) and a unique chemical functionality directly on the peptide backbone. This modification can be leveraged to:

-

Introduce conformational constraints: The steric bulk and electronic nature of the methoxy group can influence local peptide conformation.

-

Enhance metabolic stability: Modification of the peptide backbone can increase resistance to enzymatic degradation.

-

Modulate biological activity: The altered conformation and potential for new interactions can impact the binding affinity and efficacy of peptide-based therapeutics.

-

Serve as a synthetic handle: The methoxy group could potentially be a site for further chemical modification post-synthesis, although this would require specific methodologies.

Core Concepts and Workflow

The incorporation of this compound follows the general cycle of Fmoc-SPPS, which involves the sequential addition of amino acids to a growing peptide chain attached to a solid support (resin). The basic steps include:

-

Resin Swelling: Preparing the solid support for synthesis.

-

Fmoc Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound amino acid or peptide.

-

Amino Acid Coupling: Activation of the incoming Fmoc-amino acid and its reaction with the newly exposed N-terminal amine.

-

Washing: Removal of excess reagents and by-products.

-

Cleavage and Deprotection: Release of the synthesized peptide from the resin and removal of side-chain protecting groups.

A generalized workflow for this process is illustrated below.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocols

The following are detailed protocols for the key steps in incorporating this compound into a peptide sequence. These are starting points and may require optimization.

3.1. Materials and Reagents

-

This compound

-

Standard Fmoc-protected amino acids

-

Solid-phase synthesis resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

Coupling reagents:

-

Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)

-

(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl (hydroxyimino)cyanoacetate (Oxyma)

-

-

Trifluoroacetic acid (TFA)

-

Scavengers: Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT), Water

-

Diethyl ether, cold

3.2. Protocol for Manual Solid-Phase Peptide Synthesis

This protocol is for a 0.1 mmol scale synthesis.

Step 1: Resin Preparation

-

Place 0.1 mmol of the chosen resin in a fritted reaction vessel.

-

Add DMF (5-10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

Step 2: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF (5 mL) to the resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh solution of 20% piperidine in DMF (5 mL).

-

Agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

Step 3: Coupling of this compound Activation Solution Preparation:

-

In a separate vial, dissolve this compound (0.4 mmol, 4 equivalents) and a coupling agent such as HBTU (0.38 mmol, 3.8 equivalents) in DMF (2 mL).

-

Add DIPEA (0.8 mmol, 8 equivalents) to the solution and pre-activate for 2-5 minutes.

Coupling Reaction:

-

Add the activation solution to the deprotected resin.

-

Agitate the mixture at room temperature. Due to the potential steric hindrance of the alpha-methoxy group, an extended coupling time of 2-4 hours is recommended as a starting point.

-

To monitor the reaction completion, a small sample of resin can be taken for a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

Step 4: Washing

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (5 x 5 mL) to remove any unreacted reagents.

Step 5: Chain Elongation Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

Step 6: Final Deprotection and Cleavage

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).

-

Wash the resin with DMF (5 x 5 mL) followed by DCM (3 x 5 mL) and dry the resin under vacuum.

-

Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail (5-10 mL) to the resin and agitate at room temperature for 2-3 hours.

-

Filter the solution to separate the cleaved peptide from the resin.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide and proceed with purification (e.g., by HPLC).

Quantitative Data

The efficiency of incorporating a sterically hindered amino acid like this compound can vary. Below is a table with representative data that one might expect from such a synthesis, compared to a standard amino acid like Fmoc-Gly-OH. These are illustrative values and actual results will depend on the specific sequence and coupling conditions.

| Parameter | Fmoc-Gly-OH | This compound (Hypothetical) | Notes |

| Coupling Time | 30-60 min | 2-4 hours | Extended time may be needed due to steric hindrance. |

| Equivalents Used | 3-5 | 4-6 | A higher excess of the special amino acid may be required. |

| Coupling Efficiency | >99% | 95-98% | Monitored by Kaiser test or UV-Vis of Fmoc deprotection. |

| Crude Peptide Purity | Typically 70-90% | Potentially 60-80% | May be lower due to incomplete coupling or side reactions. |

| Final Yield (after purification) | Sequence dependent | Sequence dependent | Will be impacted by both coupling efficiency and purification. |

Logical Relationships and Considerations

The decision to use this compound and the choice of synthesis parameters are interconnected. The following diagram illustrates these relationships.

Application Notes and Protocols for the Coupling of (RS)-Fmoc-alpha-methoxyglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-Fmoc-alpha-methoxyglycine is a non-proteinogenic amino acid derivative utilized in solid-phase peptide synthesis (SPPS) to introduce structural diversity into peptide chains. Its unique alpha-methoxy substitution offers a means to modulate the conformational properties and biological activity of synthetic peptides. However, the steric hindrance presented by the alpha-methoxy group poses a challenge to achieving high coupling efficiencies. This document provides a detailed protocol for the successful incorporation of this compound into peptide sequences, a comparative analysis of common coupling reagents, and a discussion of potential challenges and mitigation strategies.

Challenges in Coupling this compound

The primary obstacle in the coupling of this compound is the steric hindrance at the alpha-carbon. This can significantly slow down the reaction rate and lead to incomplete coupling, resulting in deletion sequences in the final peptide product. Therefore, the choice of coupling reagent and reaction conditions is critical for maximizing yield and purity.

Another important consideration is the racemic nature of this compound. When coupled to a chiral peptide chain, this can result in the formation of diastereomers. The choice of coupling conditions can potentially influence the diastereomeric ratio of the product.

Comparative Analysis of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the efficient incorporation of sterically hindered amino acids like this compound. Uronium/aminium and phosphonium salt-based reagents are generally more effective than carbodiimides for such challenging couplings.

| Coupling Reagent Class | Examples | Relative Reactivity | Advantages | Disadvantages |

| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very High | Highly reactive, excellent for hindered couplings, low racemization risk. | Higher cost, potential for guanidinylation side reaction if used in excess. |

| Phosphonium Salts | PyBOP, PyAOP | High | Byproducts are non-carcinogenic, lower risk of guanidinylation. | Generally lower reactivity than uronium/aminium salts. |

| Carbodiimides | DIC, DCC | Moderate | Cost-effective, simple byproducts. | Often require an additive (e.g., Oxyma, HOBt), can be less efficient for hindered couplings. |